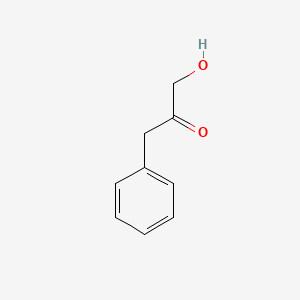

1-Hydroxy-3-phenylpropan-2-one

Description

Contextualization of 1-Hydroxy-3-phenylpropan-2-one as a Key α-Hydroxy Ketone

This compound belongs to the α-hydroxy ketone (or acyloin) class of organic molecules. ebi.ac.uk These compounds are characterized by a hydroxyl group positioned on the carbon atom alpha to a carbonyl group. This structural motif imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. The general structure of an α-hydroxy ketone is R-CH(OH)-C(=O)-R', and in the case of this compound, 'R' is a hydrogen atom and 'R'' is a benzyl (B1604629) group (a phenylmethyl group).

The proximity of the hydroxyl and carbonyl groups allows for intramolecular interactions and influences the molecule's reactivity. α-Hydroxy ketones are precursors for the synthesis of various other important functional groups, including 1,2-diols and α-diketones. rsc.org For instance, the oxidation of the α-hydroxy ketone functionality in this compound can yield 1-phenylpropane-1,2-dione, while its reduction can produce 1-phenylpropane-1,2-diol. rsc.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol guidechem.com |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)CO nih.gov |

| Topological Polar Surface Area | 37.3 Ų guidechem.com |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

This table is interactive. Click on the headers to sort.

Significance within the Phenylpropanoid Chemical Class

Phenylpropanoids are a large and diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. wikipedia.org Their basic structure consists of a six-carbon aromatic phenyl group and a three-carbon propane (B168953) tail. wikipedia.org This class includes a wide array of natural products such as flavonoids, lignans, and stilbenes, which play crucial roles in plant defense, signaling, and structure. wikipedia.org

This compound fits within the structural framework of a phenylpropanoid, possessing the characteristic C6-C3 skeleton. Its significance in this class is primarily as a synthetic intermediate and a product of biocatalytic transformations. For example, research has demonstrated the synthesis of this compound from L-phenylalanine, a primary precursor for the phenylpropanoid pathway, through a multi-enzyme cascade. rsc.org This process involves the conversion of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde (B1677652), and finally a C-C bond formation to yield this compound. rsc.org This highlights its role as a bridge between primary metabolism and the synthesis of more complex, value-added chiral compounds.

Overview of Research Trajectories Related to this compound

Research involving this compound has primarily focused on its synthesis and its application as a building block in organic and biocatalytic synthesis.

One significant area of research is its use in stereoselective enzymatic reactions. The prochiral ketone group of this compound makes it an excellent substrate for stereoselective reduction by various enzymes, such as alcohol dehydrogenases and ketoreductases, to produce chiral 1-phenylpropane-1,2-diols. researchgate.net These chiral diols are valuable building blocks for the synthesis of pharmaceuticals and other fine chemicals. For instance, amine transaminases have been used for the reductive amination of this compound to produce chiral phenylalaninols, which are important pharmaceutical intermediates. rsc.org

Another research trajectory involves its synthesis through novel chemical methods. Domino oxidation reactions of secondary alcohols like 1-phenylpropanol have been developed to produce α-hydroxy ketones, including this compound, with high selectivity. rsc.org

Furthermore, this compound and its derivatives are investigated as precursors for other valuable molecules. For example, its oxime derivative, 1-hydroxy-1-phenylpropan-2-one (B1202110) oxime, serves as a key intermediate in the synthesis of β-amino alcohols like norephedrine. google.comgoogleapis.com The biotransformation of this oxime intermediate is a critical step in producing enantiomerically pure compounds. google.comgoogleapis.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCZRWKIQPLYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448699 | |

| Record name | 1-HYDROXY-3-PHENYLPROPAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4982-08-5 | |

| Record name | 1-HYDROXY-3-PHENYLPROPAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Hydroxy 3 Phenylpropan 2 One

Chemo-Enzymatic and Biocatalytic Syntheses

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering mild reaction conditions and high stereoselectivity. nih.gov Chemo-enzymatic approaches, which combine chemical and enzymatic steps, further expand the synthetic possibilities, leading to efficient and sustainable processes. mdpi.commdpi.com

Enzyme-Mediated Carbon-Carbon Bond Formation for α-Hydroxy Ketones

A key strategy for the synthesis of α-hydroxy ketones is the creation of a carbon-carbon bond, often facilitated by lyases. acs.orgnih.gov Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases, such as benzaldehyde (B42025) lyase (BAL), are particularly effective in catalyzing the umpolung carboligation of aldehydes, leading to the formation of enantiopure α-hydroxy ketones from inexpensive starting materials. acs.orgnih.gov

In the context of 1-hydroxy-3-phenylpropan-2-one, benzaldehyde lyase from Pseudomonas fluorescens has been utilized to catalyze the hydroxymethylation of phenylacetaldehyde (B1677652). rsc.org This enzymatic transformation represents a direct and efficient route to the target molecule. While some lyases exhibit a broad substrate spectrum, the catalytic activity can vary significantly. For instance, the benzaldehyde lyase from Polymorphobacter arshaanensis has been reported to catalyze the synthesis of this compound from phenylacetaldehyde, albeit with a relatively low conversion rate of less than 15%. rsc.org In contrast, research has shown that recombinant E. coli expressing BAL from Rhodococcus erythropolis can be optimized for this reaction. rsc.org

A notable example of a cascade biocatalysis process involves the conversion of L-phenylalanine to phenylalaninol, where an intermediate step is the synthesis of this compound. This cascade utilizes an α-keto acid decarboxylase to produce phenylacetaldehyde from phenylpyruvate, which is then converted to this compound by benzaldehyde lyase in the presence of formaldehyde (B43269). rsc.org

| Enzyme | Source Organism | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Benzaldehyde Lyase (BAL) | Polymorphobacter arshaanensis | Phenylacetaldehyde, Formaldehyde | This compound | Low catalytic activity with <15% conversion. | rsc.org |

| Benzaldehyde Lyase (RpBAL) | Rhodococcus erythropolis (expressed in E. coli) | Phenylacetaldehyde, Formaldehyde | This compound | Whole-cell biocatalysis; reaction conditions optimized for improved production. | rsc.org |

Stereoselective Enzymatic Reduction and Oxidation Strategies

The stereoselective reduction of dicarbonyl compounds or the selective oxidation of diols provides another avenue for the synthesis of enantiopure α-hydroxy ketones. acs.orgnih.gov Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that are widely used for the asymmetric reduction of ketones to produce chiral alcohols. rsc.orgnih.gov

The reduction of 1-phenylpropane-1,2-dione can yield chiral this compound. Various microorganisms and isolated enzymes have been investigated for their ability to catalyze such reductions with high stereoselectivity. For example, ADHs from Thermoanaerobacter sp., Lactobacillus brevis, and Ralstonia sp. have shown high activity and stereoselectivity in the reduction of 2-hydroxy ketones to the corresponding anti-diols. While not directly producing the ketone, this demonstrates the potential of ADHs in manipulating related chiral centers.

Conversely, the selective oxidation of a vicinal diol, such as 1-phenylpropane-1,2-diol, can also lead to the formation of this compound. This approach has been explored in chemo-enzymatic methods where a diol is first synthesized and then subjected to microbial oxidation.

Microbial Biotransformations in Hydroxy Ketone Production

Whole-cell biotransformations are an attractive option for industrial applications as they obviate the need for enzyme purification and can provide in situ cofactor regeneration. sdu.dkmdpi.com Various microorganisms, including bacteria and fungi, are capable of performing a wide range of chemical transformations, including hydroxylations, oxidations, and reductions, which are relevant to the synthesis of α-hydroxy ketones. nih.govinteresjournals.org

For instance, the biotransformation of phenylacetic acid esters has been achieved using engineered cytochrome P450 BM-3 to produce α-hydroxylated products with high enantioselectivity. nih.gov While this specific example does not yield this compound directly, it highlights the potential of microbial P450 monooxygenases in the selective hydroxylation of substrates containing a phenyl group.

In a more direct application, whole resting cells of Pseudomonas putida have been used for the enantioselective synthesis of (S)-2-hydroxypropiophenone, a structural isomer of this compound, demonstrating the utility of microbial systems in producing chiral α-hydroxy ketones.

| Microorganism | Transformation | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Engineered E. coli (expressing Cytochrome P450 BM-3) | α-Hydroxylation | Phenylacetic acid esters | (S)-Mandelic acid derivatives | Demonstrates potential for selective hydroxylation. | nih.gov |

| Pseudomonas putida (resting cells) | Cross-coupling reaction | Benzaldehyde, Acetaldehyde | (S)-2-Hydroxypropiophenone | Efficient production of a chiral α-hydroxy ketone. | researchgate.net |

Optimization of Biocatalyst Efficiency and Substrate Scope

The efficiency and applicability of biocatalytic processes can be enhanced through various optimization strategies. This includes the optimization of reaction conditions such as pH, temperature, and substrate concentration, as well as the engineering of the biocatalyst itself. rsc.org

For the synthesis of this compound using recombinant E. coli expressing RpBAL, optimization of parameters such as cell density, cosolvent concentration (DMSO), formaldehyde concentration, and ThDP concentration was crucial for enhancing product formation. rsc.org The use of biphasic media with recombinant whole cells overexpressing lyases has been shown to lead to high productivities of up to 80-100 g/L with excellent enantiomeric excesses. acs.orgnih.gov

Furthermore, the substrate scope of enzymes can be expanded through protein engineering. For example, an alcohol dehydrogenase from Lactobacillus kefiri was engineered to enhance its activity and stereoselectivity towards bulky diaryl ketones by reducing steric hindrance in the binding pocket. rsc.org Such strategies can be applied to tailor enzymes for the specific synthesis of this compound and its derivatives. The discovery and engineering of novel, more thermostable enzymes, such as the benzaldehyde lyase from Rhodococcus erythropolis, also contribute to the development of more robust and continuous biocatalytic processes. chalmers.se

Asymmetric Chemical Synthesis Approaches

While biocatalysis offers significant advantages, asymmetric chemical synthesis remains a cornerstone for the production of chiral molecules, including α-hydroxy ketones. ru.nlmdpi.com These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

Enantioselective Catalytic Methods for α-Hydroxy Ketone Formation

Several catalytic asymmetric methods have been developed for the synthesis of α-hydroxy ketones. These include the enantioselective α-hydroxylation of ketones and the asymmetric reduction of 1,2-diones.

The direct enantioselective α-hydroxylation of a ketone precursor like phenylacetone (B166967) (1-phenylpropan-2-one) would be a highly atom-economical route to this compound. wikipedia.org Research in this area has focused on the use of chiral catalysts, including organocatalysts and metal complexes, to facilitate the introduction of a hydroxyl group at the α-position with high enantioselectivity.

Another approach involves the asymmetric reduction of a prochiral 1,2-dicarbonyl compound. While not directly starting from a ketone, this method allows for the stereocontrolled formation of the α-hydroxy ketone moiety. The use of polymer-supported chiral catalysts in flow systems has been investigated for the asymmetric synthesis of related chiral alcohols, such as 1-phenylpropanol, from aldehydes and organozinc reagents, achieving high enantiomeric excess (ee). rsc.org This demonstrates the potential of continuous flow processes with immobilized chiral catalysts for the efficient and scalable production of chiral building blocks.

| Reaction Type | Catalyst Type | Substrate Example | Product Example | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Polymer-supported chiral camphor (B46023) derivative | Benzaldehyde | 1-Phenylpropanol | Continuous flow system, high initial yield and ee (>94%). | rsc.org |

| Asymmetric Allylic Etherification | Di-μ-amidate dipalladium complexes | (E)-2-Alken-1-ols | Branched allylic phenyl ethers | High enantiomeric purity (typically 90-98% ee). | nih.gov |

Chiral Auxiliary-Controlled Syntheses

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. One of the most well-established methods involves the use of Evans oxazolidinone auxiliaries in aldol (B89426) reactions. alfa-chemistry.comnih.gov This approach allows for the highly diastereoselective synthesis of β-hydroxy carbonyl compounds, which can be precursors to α-hydroxy ketones.

The general strategy involves the acylation of a chiral oxazolidinone, followed by the formation of a boron enolate. This enolate then reacts with an aldehyde to furnish a syn-aldol adduct with high diastereoselectivity. alfa-chemistry.comnih.gov The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (the aldehyde) to the opposite face, thereby controlling the stereochemistry of the newly formed stereocenters.

While a direct application to the synthesis of this compound is not extensively documented, a plausible route can be envisioned. For instance, an Evans auxiliary derived from L-valine could be acylated with a protected hydroxyacetyl group. The resulting imide would then be converted to its boron enolate and reacted with phenylacetaldehyde. This would be expected to yield a syn-aldol product with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary would provide the desired β-hydroxy acid, which could then be converted to the target α-hydroxy ketone through a series of standard transformations.

The high degree of stereocontrol offered by Evans auxiliaries makes this a valuable, albeit multi-step, approach for accessing enantiomerically enriched α-hydroxy ketones. The predictability of the stereochemical outcome is a key advantage of this methodology. alfa-chemistry.comnih.gov

| Auxiliary | Reactant 1 | Reactant 2 | Product Type | Diastereoselectivity |

| Evans Oxazolidinone | N-acetyloxazolidinone | Aldehyde | syn-β-hydroxy carbonyl | High |

Diastereoselective Transformations

Diastereoselective transformations aim to create a specific stereoisomer from a molecule that already possesses a stereocenter. In the context of synthesizing molecules related to this compound, the diastereoselective reduction of an α-dione precursor is a noteworthy strategy.

For example, the reduction of 1-phenylpropane-1,2-dione can lead to the formation of 1-phenylpropane-1,2-diol, a closely related compound. The use of biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), has been shown to be highly effective in achieving high diastereoselectivity in such reductions. The enzymatic machinery of the yeast preferentially reduces one of the ketone functionalities from a specific face, leading to the formation of a single diastereomer of the diol with high enantiomeric excess. blogspot.com Specifically, the asymmetric reduction of 1-phenyl-1,2-propanedione (B147261) using baker's yeast can produce (-)-(1R,2S)-1-phenyl-1,2-propanediol with an enantiomeric excess of 98% or more. blogspot.com

While this particular example yields a diol, the principle can be extended to the synthesis of α-hydroxy ketones through the selective reduction of one carbonyl group in an α-dione. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.

Another powerful diastereoselective transformation is the aldol reaction, as mentioned in the context of chiral auxiliaries. When a chiral enolate reacts with a chiral aldehyde, the stereochemical outcome is dictated by the inherent diastereofacial preference of both reactants. This "double stereodifferentiation" can lead to very high levels of diastereoselectivity, either in a matched or mismatched sense, depending on the combination of stereoisomers used.

| Precursor | Transformation | Reagent/Catalyst | Product | Diastereoselectivity |

| 1-Phenylpropane-1,2-dione | Reduction | Baker's Yeast | (1R,2S)-1-Phenyl-1,2-propanediol | >98% de |

Novel Chemical Synthesis Pathways

A classic yet effective method for the synthesis of α-hydroxy ketones involves the reaction of an acid chloride with diazomethane (B1218177) to form a diazoketone, followed by hydrolysis. In the context of this compound, this would involve the treatment of phenylacetyl chloride with diazomethane to yield 1-diazo-3-phenylpropan-2-one. Subsequent acid-catalyzed hydrolysis of the diazoketone would then furnish the desired α-hydroxy ketone. This method is advantageous due to the generally high yields of the diazoketone formation and its clean conversion to the α-hydroxy ketone.

Rearrangement reactions of epoxides also provide a viable route to α-hydroxy ketones. For instance, the acid-catalyzed rearrangement of styrene (B11656) oxide has been shown to produce 2-hydroxyacetophenone, a structural isomer of the target compound. nih.govnih.gov This transformation proceeds via the protonation of the epoxide oxygen, followed by a hydride shift. A similar strategy could be envisioned starting from a suitably substituted epoxide, such as 1-phenyl-2,3-epoxypropane, which upon rearrangement could potentially yield this compound. The regioselectivity of the epoxide opening and the subsequent rearrangement would be critical factors in the success of such an approach.

| Starting Material | Key Intermediate | Product | Reaction Type |

| Phenylacetyl chloride | 1-Diazo-3-phenylpropan-2-one | This compound | Condensation/Hydrolysis |

| Styrene oxide | - | 2-Hydroxyacetophenone | Rearrangement |

The selective oxidation of vicinal diols presents a direct route to α-hydroxy ketones. The microbial oxidation of 1-phenylpropane-1,2-diols has been successfully employed to synthesize the corresponding α-hydroxy ketones. semanticscholar.orgresearchgate.net For example, the enantioselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol mediated by baker's yeast can yield (-)-(S)-1-phenyl-2-hydroxy-1-propanone. researchgate.net This biocatalytic approach offers the advantages of high selectivity and mild reaction conditions. Different microorganisms can exhibit different stereoselectivities, allowing for access to various stereoisomers of the α-hydroxy ketone. researchgate.net

Chemical oxidation methods can also be employed. The choice of oxidant is crucial to prevent over-oxidation to the corresponding dione (B5365651) or cleavage of the carbon-carbon bond. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are often used for the selective oxidation of secondary alcohols to ketones. By carefully controlling the stoichiometry of the oxidant, it is possible to selectively oxidize one of the hydroxyl groups of a 1,2-diol to the corresponding ketone.

| Substrate | Reagent/Catalyst | Product |

| (1R,2S)-1-Phenyl-1,2-propanediol | Baker's Yeast | (-)-(S)-1-Phenyl-2-hydroxy-1-propanone |

| 1-Phenylpropane-1,2-diol | PCC or Swern Oxidation | This compound / 2-Hydroxy-1-phenyl-1-propanone |

While palladium-catalyzed rearrangements leading directly to this compound are not widely reported, palladium-catalyzed oxidation reactions of olefins, such as the Wacker oxidation, provide a powerful method for the synthesis of ketones that can be precursors to the target molecule. libretexts.orgalfa-chemistry.comwikipedia.org

The Wacker-Tsuji oxidation of terminal alkenes typically yields methyl ketones. libretexts.orgalfa-chemistry.comwikipedia.org For example, the palladium-catalyzed oxidation of allylbenzene (B44316) can produce phenylacetone (1-phenylpropan-2-one). Subsequent α-hydroxylation of phenylacetone would then yield this compound. This two-step sequence represents a viable synthetic route starting from a readily available olefin.

The regioselectivity of the Wacker oxidation can be influenced by the reaction conditions and the substrate. While Markovnikov oxidation to the methyl ketone is generally favored for terminal olefins, anti-Markovnikov oxidation to the aldehyde can also be achieved under certain conditions. organic-chemistry.org The choice of co-oxidant, ligands, and solvent system can all play a role in directing the selectivity of the reaction.

| Substrate | Reaction | Catalyst | Product |

| Allylbenzene | Wacker-Tsuji Oxidation | PdCl₂, CuCl, O₂ | Phenylacetone |

Reactivity and Derivatization Chemistry of 1 Hydroxy 3 Phenylpropan 2 One

Functional Group Interconversions of the Hydroxyl Moiety

The primary hydroxyl group in 1-hydroxy-3-phenylpropan-2-one is a key site for chemical modification. Standard transformations applicable to primary alcohols can be employed to convert this moiety into other functional groups, thereby enabling the synthesis of a wide array of derivatives.

One of the most common interconversions is the transformation of the hydroxyl group into a better leaving group, such as a sulfonate ester (tosylate or mesylate) or a halide. vanderbilt.edu The alcohol can be reacted with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine. ub.edu These sulfonate esters are excellent substrates for nucleophilic substitution (SN2) reactions. vanderbilt.eduub.edu

Alternatively, the hydroxyl group can be directly converted into a halide. Reagents like thionyl chloride (SOCl2) can be used for chlorination, while phosphorus tribromide (PBr3) is effective for bromination. vanderbilt.edu The conversion to an iodide can be achieved using triphenylphosphine, diethyl azodicarboxylate (DEAD), and methyl iodide. vanderbilt.edu These halogenated derivatives serve as important intermediates for introducing various nucleophiles.

The reactivity of benzylic-type alcohols can sometimes be hindered, requiring specific reaction conditions to achieve desired transformations. researchgate.net Esterification and etherification are also common reactions. Esterification can be performed using carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides), while etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Table 1: Selected Functional Group Interconversions of the Hydroxyl Moiety

| Starting Material | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|

| Primary Alcohol (-OH) | TsCl or MsCl, pyridine | Sulfonate Ester (-OTs, -OMs) | vanderbilt.eduub.edu |

| Primary Alcohol (-OH) | SOCl2 or PBr3 | Halide (-Cl, -Br) | vanderbilt.edu |

| Primary Alcohol (-OH) | Ph3P, DEAD, MeI | Iodide (-I) | vanderbilt.edu |

Transformations of the Ketone Functionality

The ketone group at the C2 position is another reactive center in the this compound molecule. It can undergo a variety of transformations characteristic of carbonyl compounds.

Reduction of the ketone yields the corresponding 1,2-diol, 1-phenylpropane-1,2-diol. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can often be controlled by using chiral reducing agents or catalysts. Conversely, biocatalytic reductions using dehydrogenases can selectively produce specific stereoisomers of α-hydroxy ketones from diketones. fz-juelich.de

The ketone can also participate in reactions at the α-carbon positions (C1 and C3) via enolate formation. Under basic conditions, a proton can be abstracted from the C1 or C3 position, although the C1 position is more acidic due to the adjacent carbonyl group. The resulting enolate can then react with various electrophiles, allowing for alkylation or other modifications to the propanone backbone.

Furthermore, the ketone can be converted into other functional groups. For instance, it can undergo dehydration under acidic conditions to form an enone, which is a substrate for further reactions like Michael additions. researchgate.net It can also be converted into an oxime by reaction with hydroxylamine, which can then be reduced to an amine.

Reactivity of the Phenyl Substituent and Propanone Backbone

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The benzyl (B1604629) group (-CH₂-Ph) is generally ortho- and para-directing, although the reactivity of the ring can be influenced by the other functional groups present in the molecule.

The propanone backbone itself offers sites for reactivity beyond the immediate functional groups. As mentioned, enolate chemistry can be used to introduce substituents at the α-carbons. researchgate.net The carbon-carbon bonds of the backbone can also be cleaved under specific oxidative conditions. The presence of both a hydroxyl and a ketone group in a 1,2-relationship makes the molecule susceptible to oxidative cleavage between C1 and C2 by reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), which would yield phenylacetaldehyde (B1677652) and formaldehyde (B43269).

Synthesis of Advanced Derivatives and Analogs

The combination of reactive sites on this compound makes it a valuable starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Aminoalkanol derivatives can be synthesized from this compound through several routes. One common method is reductive amination of the ketone functionality. This involves reacting the ketone with ammonia or a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form an amino group at the C2 position, yielding a 2-amino-3-phenylpropan-1-ol derivative. rasayanjournal.co.inresearchgate.net

Alternatively, the hydroxyl group can be converted to a leaving group and displaced by an azide anion, followed by reduction to an amine. vanderbilt.edu This would result in a 1-amino-3-phenylpropan-2-one structure.

Once an aminoalkanol scaffold is created, it can be incorporated into peptide chains. Using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods, the amino group can be acylated by an N-protected amino acid. nih.govnih.gov Coupling agents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or carbodiimides are commonly used to facilitate amide bond formation. nih.gov This allows for the creation of peptide-mimicking structures or depsipeptides, where an ester linkage might be formed using the hydroxyl group. nih.gov

Benzamide derivatives can be readily prepared from the corresponding amino derivatives of this compound. Acylation of the amino group with benzoyl chloride or benzoic acid (using a coupling agent) yields the N-benzoylated product, such as N-(1-hydroxy-3-phenylpropan-2-yl)benzamide. lookchem.com Benzamides are a common structural motif in many biologically active compounds. researchgate.net

Carbamate analogues are typically synthesized by targeting the hydroxyl group. The reaction of the alcohol with an isocyanate (R-N=C=O) directly yields the corresponding carbamate. nih.gov Alternatively, the alcohol can be reacted with phosgene or a phosgene equivalent to form a chloroformate intermediate, which is then reacted with an amine. organic-chemistry.org A more modern approach involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide, which can be adapted for carbamate synthesis. organic-chemistry.orggoogle.com Carbamates are recognized as important functional groups in pharmaceuticals and agrochemicals. nih.govnih.gov

Table 2: Synthesis of Benzamide and Carbamate Analogues

| Target Derivative | Synthetic Route | Key Reagents | Reference(s) |

|---|---|---|---|

| Benzamide | Acylation of the corresponding amine | Benzoyl chloride, base | lookchem.com |

| Carbamate | Reaction with isocyanate | R-N=C=O | nih.gov |

| Carbamate | From alcohol via chloroformate | Phosgene, Amine | organic-chemistry.org |

The bifunctional nature of this compound makes it an excellent precursor for the construction of various heterocyclic scaffolds. The 1,2-hydroxy-ketone arrangement is particularly suited for condensation reactions to form five- or six-membered rings.

For example, condensation with amidines or guanidine could lead to the formation of substituted imidazoles or pyrimidines. Reaction with hydrazines could yield pyridazines or pyrazoles. The synthesis of oxazole derivatives is also plausible through reaction with a source of nitrogen and subsequent cyclization. The construction of complex, sp³-rich heterocyclic frameworks is a key strategy in modern drug discovery, aiming to explore new areas of chemical space. nih.gov The diverse reactivity of this compound allows it to serve as a building block in diversity-oriented synthesis strategies to generate libraries of novel heterocyclic compounds. mdpi.com

Advanced Spectroscopic and Structural Characterization of 1 Hydroxy 3 Phenylpropan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-hydroxy-3-phenylpropan-2-one, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. Based on the structure, which consists of a phenyl group, a benzylic methylene (B1212753) group (CH₂ -Ph), a carbonyl group, and a hydroxymethyl group (CO-CH₂ OH), distinct signals are expected.

The protons of the monosubstituted benzene (B151609) ring typically appear as a complex multiplet in the aromatic region, approximately between δ 7.20 and 7.40 ppm. The two methylene groups, being diastereotopic due to the adjacent carbonyl group, would present as singlets in an achiral solvent. The benzylic protons (-CH₂-Ph) are deshielded by the adjacent phenyl ring and would appear as a singlet around δ 3.8 ppm. The hydroxymethyl protons (-CH₂OH) are adjacent to the electron-withdrawing carbonyl group and would appear as another singlet further downfield, typically around δ 4.2 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| C₆H₅ - | ~7.20 - 7.40 | Multiplet (m) |

| -CH₂ -Ph | ~3.8 | Singlet (s) |

| -CH₂ OH | ~4.2 | Singlet (s) |

| -OH | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The most downfield signal corresponds to the carbonyl carbon (C=O) due to its significant deshielding, typically appearing in the range of δ 205–220 ppm. The carbons of the phenyl ring would produce signals between δ 125 and 140 ppm. The carbon to which the phenyl group is attached (quaternary C) would be distinct from the protonated carbons. The benzylic carbon (-C H₂-Ph) is expected around δ 50-60 ppm, while the hydroxymethyl carbon (-C H₂OH) would appear further downfield, typically in the δ 60–70 ppm range, due to the deshielding effect of the attached oxygen atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~210 |

| C -ipso (Phenyl) | ~135 |

| C H (Phenyl) | ~126 - 130 |

| -C H₂OH | ~65 |

| -C H₂-Ph | ~55 |

Note: This data is predicted based on established ¹³C NMR chemical shift correlations. A specific experimental spectrum is cited in a 1982 paper by T. Shin-Watanabe, K. Fukuhara, and S. Murao, though the data is not widely available in online databases. nih.gov

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, significant COSY cross-peaks would not be expected between the two methylene singlets, confirming their isolation from other proton-bearing groups by the carbonyl. However, it would reveal couplings within the phenyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signal at ~3.8 ppm to the ¹³C signal at ~55 ppm (-CH₂-Ph) and the ¹H signal at ~4.2 ppm to the ¹³C signal at ~65 ppm (-CH₂OH).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would be observed from the benzylic protons (-CH₂ -Ph) to the carbonyl carbon and the ipso-carbon of the phenyl ring, and from the hydroxymethyl protons (-CH₂ OH) to the carbonyl carbon, confirming the connectivity of the propanone backbone.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent features would be a strong, sharp absorption band for the carbonyl (C=O) group stretch, typically appearing around 1715-1730 cm⁻¹. A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl (O-H) group stretch, with the broadening resulting from intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the two methylene groups would appear just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3200 - 3600 (Broad) |

| Aromatic C-H Stretch | Phenyl Ring | 3010 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 3000 |

| C=O Stretch | Ketone | 1715 - 1730 (Strong) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

Note: This data represents typical IR absorption ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule. The molecular formula of this compound is C₉H₁₀O₂, corresponding to a molecular weight of approximately 150.17 g/mol . nist.govchemeo.comguidechem.com

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) would be observed at m/z = 150. This molecular ion is energetically unstable and undergoes fragmentation. The most characteristic fragmentation for this structure is the cleavage of the C2-C3 bond, which is an alpha-cleavage relative to the phenyl group. This process is highly favorable as it results in the formation of the very stable benzyl (B1604629) cation.

Key expected fragmentation pathways include:

Formation of the benzyl cation: Cleavage between C2 and C3 yields the benzyl cation ([C₇H₇]⁺) at m/z = 91 , which is often the base peak, and a neutral radical fragment (•COCH₂OH).

Alpha-cleavage next to the carbonyl: Cleavage between C1 and C2 can lead to the formation of the benzoyl-like fragment ([C₈H₇O]⁺) at m/z = 119 or the hydroxymethyl cation ([CH₂OH]⁺) at m/z = 31 .

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 150 | Molecular Ion [M]⁺˙ | [C₉H₁₀O₂]⁺˙ | Parent ion |

| 91 | Benzyl Cation | [C₇H₇]⁺ | Likely base peak due to high stability |

| 59 | Hydroxymethylcarbonyl radical cation | [COCH₂OH]⁺˙ | Result of benzylic cleavage |

| 31 | Hydroxymethyl Cation | [CH₂OH]⁺ | Result of cleavage between C1 and C2 |

Note: The fragmentation pattern is predicted based on established principles of mass spectrometry. The fragmentation of the isomer 1-hydroxy-1-phenyl-2-propanone shows a top peak at m/z 107. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the compound's connectivity and conformation.

If a suitable single crystal of this compound could be grown and analyzed, the resulting crystal structure would reveal:

The precise geometry of the propanone chain.

The orientation of the phenyl group relative to the rest of the molecule.

The details of intermolecular interactions in the crystal lattice, particularly the hydrogen bonding network involving the hydroxyl group, which dictates the crystal packing.

As of now, a published crystal structure for this compound is not available in public crystallographic databases. The characterization of related compounds, such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, demonstrates the power of this technique in confirming complex molecular architectures.

Theoretical and Computational Chemistry Studies of 1 Hydroxy 3 Phenylpropan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. chemrxiv.org By calculating the electron density, DFT methods can determine a molecule's geometry and energy. researchgate.net For a molecule like 1-Hydroxy-3-phenylpropan-2-one, DFT calculations can elucidate its electronic properties and predict its chemical behavior. chemrxiv.org

Key parameters derived from DFT calculations serve as descriptors of chemical reactivity. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Other quantum chemical parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) also describe a molecule's reactive nature. mdpi.com For instance, the electrophilicity index helps classify a molecule's ability to act as an electrophile. nih.gov Natural Bond Orbital (NBO) analysis can be employed to study charge delocalization and molecular stability arising from hyperconjugation. chemrxiv.org Mapping the molecular electrostatic potential (MEP) surface helps identify the most reactive sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net While specific DFT studies on this compound are not widely published, data from analogous compounds illustrate the insights that can be gained.

Table 1: Representative Quantum Chemical Reactivity Descriptors Calculated via DFT Note: The following data is illustrative and based on typical values for similar organic molecules as specific calculations for this compound are not available in the cited sources.

| Parameter | Symbol | Typical Value Range | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6 to -8 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1 to -3 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4 to 6 eV | Chemical reactivity and stability |

| Chemical Hardness | η | 2 to 3 eV | Resistance to change in electron distribution |

| Electronegativity | χ | 3 to 5 eV | Power to attract electrons |

| Electrophilicity Index | ω | 1 to 3 eV | Propensity to accept electrons |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. libretexts.org

By mapping the PES, computational chemists can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. libretexts.org This analysis is crucial for understanding the flexibility of this compound and identifying its most stable, and therefore most abundant, conformation. For example, a computational study on the related molecule 2-hydroxy-2-methyl-1-phenylpropan-1-one involved a careful PES scan to determine its most stable structure before further calculations were performed. researchgate.net

The process involves systematically changing key dihedral angles within the molecule and calculating the potential energy at each point. The resulting surface reveals the lowest energy pathways for conformational change. mdpi.com The global minimum on the PES corresponds to the most stable conformer. This information is vital for interpreting experimental data and for understanding how the molecule might interact with other chemical species, such as enzymes or receptors.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for structure determination and verification. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules, and the prediction of ¹H and ¹³C chemical shifts can aid in the assignment of experimental spectra. nih.govnih.gov

DFT methods can be used to calculate NMR chemical shifts by first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. researchgate.net However, accuracy can be a challenge. More recently, machine learning (ML) has emerged as a highly accurate alternative. nih.gov ML models, trained on large databases of experimental NMR data, can predict chemical shifts with high precision from a given molecular structure. nih.gov Programs such as PROSPRE (PROton Shift PREdictor) can predict ¹H chemical shifts in various solvents with a mean absolute error of less than 0.10 ppm. nih.govnih.gov

Below is a table of predicted ¹H NMR chemical shifts for this compound, illustrating the type of data that can be generated computationally.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Note: These values are computationally predicted and may vary from experimental results. Predictions are based on standard computational models.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | ~3.5 - 4.5 | Singlet (broad) |

| -CH₂- (adjacent to C=O) | ~4.3 | Singlet |

| -CH₂- (adjacent to phenyl) | ~3.7 | Singlet |

| Phenyl H (ortho) | ~7.2 - 7.4 | Multiplet |

| Phenyl H (meta) | ~7.2 - 7.4 | Multiplet |

| Phenyl H (para) | ~7.2 - 7.4 | Multiplet |

In Silico Mechanistic Elucidation of Synthetic Pathways

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. In silico mechanistic elucidation involves using computational models to map the entire reaction pathway from reactants to products. mdpi.com This includes identifying all intermediates and, crucially, the transition states that connect them.

For a potential synthesis of this compound, for example, from L-phenylalanine, computational methods could be used to evaluate the feasibility of each step. researchgate.net The process would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants, products, and any proposed intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state for each reaction step. This is the highest energy point along the reaction coordinate. libretexts.org

Frequency Calculations: Confirming the nature of each stationary point. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

This in silico analysis can help rationalize observed product distributions, predict the effects of catalysts, and guide the design of more efficient synthetic routes. mdpi.com

Applications in Advanced Organic Synthesis and Chemical Sciences

A Chiral Keystone for Complex Natural Products and Pharmaceuticals

The stereochemical configuration of molecules is paramount in determining their biological activity. The chiral variants of 1-hydroxy-3-phenylpropan-2-one, particularly (R)-1-hydroxy-1-phenylpropan-2-one, also known as (R)-phenylacetylcarbinol, serve as invaluable chiral synthons in the asymmetric synthesis of both complex natural products and vital pharmaceuticals.

One of the most prominent applications of (R)-1-hydroxy-1-phenylpropan-2-one is as a key precursor in the industrial production of the diastereomeric alkaloids, ephedrine and pseudoephedrine . These compounds are widely used as decongestants and bronchodilators. The synthesis leverages the stereocenter of (R)-1-hydroxy-1-phenylpropan-2-one to establish the desired stereochemistry in the final pharmaceutical products through a stereoselective reductive amination process. This well-established method highlights the efficiency of using this chiral building block to access enantiomerically pure drugs.

While direct and extensive examples of its use in the total synthesis of highly complex natural products are not broadly documented in readily available literature, the fundamental reactivity of α-hydroxy ketones makes them ideal starting points for constructing the intricate carbon skeletons and stereochemical arrays found in nature. The phenylpropanoid backbone of this compound is a common structural motif in a vast number of natural products, including flavonoids, lignans, and coumarins. Synthetic strategies often involve the elaboration of simpler phenylpropanoid precursors to achieve the structural complexity of these natural compounds.

An Intermediate in the Forging of Biologically Active Scaffolds

The quest for novel therapeutic agents often relies on the synthesis of diverse molecular scaffolds that can be further functionalized to interact with biological targets. This compound and its derivatives have proven to be valuable intermediates in the synthesis of various biologically active heterocyclic scaffolds.

A significant area of application is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Research has demonstrated that α-hydroxy ketones can serve as precursors for the synthesis of these important scaffolds. For instance, a derivative of 1-hydroxy-1-phenylpropan-2-one (B1202110) has been utilized to synthesize 3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one, which has shown notable cytotoxic activity against breast cancer cell lines. This underscores the potential of this compound as a starting material for the development of new anticancer agents.

The reactivity of the α-hydroxy ketone moiety allows for its participation in various cyclization and condensation reactions, which are fundamental to the construction of diverse heterocyclic systems. This versatility makes it a valuable tool for medicinal chemists in the exploration of new chemical space and the discovery of novel drug candidates.

A Precursor for the Development of Advanced Materials and Ligands

Beyond its applications in the life sciences, the structural attributes of this compound also lend themselves to the development of advanced materials and specialized ligands for catalysis.

In the realm of polymer chemistry, α-hydroxy ketones are recognized for their role as photoinitiators in polymerization processes. While specific applications of this compound in this context are not extensively detailed, the inherent photochemical reactivity of the α-hydroxy ketone functionality is a well-established principle. Upon exposure to ultraviolet light, these compounds can generate radicals, initiating the polymerization of various monomers to create a wide range of polymeric materials.

Future Research Directions and Emerging Trends in 1 Hydroxy 3 Phenylpropan 2 One Research

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic routes to α-hydroxy ketones, including 1-hydroxy-3-phenylpropan-2-one. A primary focus is the replacement of hazardous reagents and solvents with greener alternatives, minimizing waste generation, and improving energy efficiency.

Key research trends in this area include:

Catalytic Oxidations with Green Oxidants: Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants, which are toxic and generate significant waste. Future methodologies are centered on catalytic systems that utilize clean oxidants like molecular oxygen or hydrogen peroxide. For instance, palladium-catalyzed dioxygenation of alkenes presents a highly atom-economical route to α-hydroxy ketones. organic-chemistry.orgorganic-chemistry.org Similarly, the use of Oxone in the presence of a catalytic amount of iodobenzene (B50100) offers an effective and economical approach for the α-hydroxylation of ketones. organic-chemistry.org

Photocatalysis and Electrosynthesis: Light- and electricity-driven reactions are emerging as powerful tools in green synthesis. Photocatalytic decarboxylation of α,β-unsaturated acids followed by C-O cross-coupling offers a novel route to α-oxycarbonyl-β-ketones using water as the oxygen source and aerial oxygen as the oxidant. organic-chemistry.org Electrochemical synthesis combined with aerobic oxidation provides a transition-metal-free method for the dioxygenation of alkenes to yield α-oxygenated ketones. organic-chemistry.org These methods operate under mild conditions and avoid the need for chemical oxidants.

Use of Benign Solvents and Reaction Media: Research is actively exploring the use of water, supercritical fluids, and bio-based solvents to replace volatile and toxic organic solvents. The development of reactions that can be performed in aqueous media not only improves the environmental profile of the process but can also offer unique reactivity and selectivity.

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Catalytic Oxidation with Green Oxidants | Utilizes O2 or H2O2 with catalysts (e.g., Pd, I2). organic-chemistry.orgorganic-chemistry.org | High atom economy, reduced waste. | Catalyst stability and recovery. |

| Photocatalysis | Uses light to drive reactions. organic-chemistry.org | Mild conditions, use of renewable energy. | Requires specialized equipment, scalability. |

| Electrosynthesis | Uses electricity to drive reactions. organic-chemistry.org | Avoids chemical oxidants, high selectivity. | Electrode stability, electrolyte selection. |

Exploration of Novel Biocatalysts and Engineered Enzymes

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems for the production of this compound is a rapidly advancing field.

Future research in biocatalysis for this compound synthesis will likely focus on:

Discovery of Novel Enzymes: There is a continuous search for new enzymes with improved activity, stability, and substrate scope. This includes screening of diverse microbial sources for novel pyruvate (B1213749) decarboxylases (PDC), benzoylformate decarboxylases (BFD), and other thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes capable of catalyzing acyloin condensation reactions. ubbcluj.roresearchgate.net For example, transketolase variants from Geobacillus stearothermophilus have been shown to catalyze acyloin condensation between two aliphatic aldehydes, offering an atom-economical alternative to traditional ketol transfer reactions. rsc.orgrsc.org

Enzyme Engineering and Directed Evolution: Advances in protein engineering and directed evolution are enabling the tailoring of enzymes for specific industrial applications. By modifying the active site and other key regions of enzymes like PDCs, researchers can enhance their catalytic efficiency, alter substrate specificity, and improve stability under process conditions. researchgate.net This allows for the creation of biocatalysts that can efficiently produce this compound and its derivatives with high enantioselectivity.

Whole-Cell Biocatalysis: The use of whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the in-situ regeneration of cofactors. ubbcluj.ro Future work will focus on engineering microbial strains to overexpress the desired enzymes and minimize the formation of by-products. The immobilization of whole cells is another area of interest to improve catalyst reusability and process stability. researchgate.net

| Enzyme Class | Example | Reaction Catalyzed | Key Advantages |

|---|---|---|---|

| Pyruvate Decarboxylase (PDC) | From Saccharomyces cerevisiae | Acyloin condensation of aldehydes. ubbcluj.ro | Well-studied, available in whole-cell systems. |

| Benzoylformate Decarboxylase (BFD) | From Pseudomonas putida | Carboligation of aldehydes. d-nb.info | High enantioselectivity. |

| Transketolase (TK) | From Geobacillus stearothermophilus | Cross-acyloin condensation of aldehydes. rsc.orgrsc.org | High atom economy, avoids CO2 release. |

| Butanediol (B1596017) Dehydrogenase (BDH) | From Bacillus clausii | Stereoselective reduction of 1,2-diketones. nih.gov | Produces enantiopure α-hydroxy ketones and diols. |

Integration with Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry is revolutionizing the way chemical synthesis is performed, offering significant advantages in terms of safety, efficiency, and scalability. The integration of continuous flow technology with the synthesis of this compound is a promising area of research.

Key aspects of this trend include:

Enhanced Safety and Control: Flow reactors, with their small reaction volumes and high surface-to-volume ratios, allow for excellent control over reaction parameters such as temperature and pressure. This is particularly beneficial for highly exothermic or hazardous reactions.

Improved Efficiency and Scalability: Continuous processing allows for higher throughput and more consistent product quality compared to batch production. The modular nature of flow systems also facilitates easy scaling from laboratory to industrial production. acs.orgnih.gov

Integration of Biocatalysis: Continuous flow systems are well-suited for the implementation of biocatalytic processes. Immobilized enzymes can be packed into columns, allowing for continuous conversion of the substrate with easy separation of the product. d-nb.info A continuous stirred tank reactor (CSTR) cascade has been successfully used for the synthesis of (S)-2-hydroxyphenyl propanone, a related α-hydroxy ketone. d-nb.info

Automated Synthesis and High-Throughput Experimentation (HTE): The combination of flow chemistry with automated platforms and HTE allows for the rapid screening of reaction conditions and catalysts. purdue.edu This accelerates process optimization and the discovery of new synthetic routes. Desorption electrospray ionization mass spectrometry (DESI-MS) coupled with HTE can be used to analyze a large number of reactions in a very short time. purdue.edu

Advanced Mechanistic Investigations via Multidisciplinary Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for the development of more efficient and selective catalysts. Future research will increasingly rely on a combination of experimental and computational techniques to elucidate these mechanisms.

Emerging trends in this area include:

In-situ Spectroscopic Analysis: Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor reactions in real-time, providing valuable information about reaction intermediates and kinetics.

Mass Spectrometry Techniques: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) are powerful tools for the identification of transient intermediates in complex reaction mixtures. researchgate.net

Computational Chemistry: Density functional theory (DFT) and other computational methods are being used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of reactions. tandfonline.commdpi.com These theoretical studies, when combined with experimental data, provide a detailed picture of the reaction mechanism at the molecular level. For example, computational studies can be used to investigate the binding of substrates to the active site of an enzyme, guiding the design of more effective biocatalysts.

Isotopic Labeling Studies: The use of isotopically labeled substrates can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

By employing these multidisciplinary approaches, researchers can gain a comprehensive understanding of the factors that control the synthesis of this compound, leading to the rational design of improved synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Hydroxy-3-phenylpropan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A Claisen-Schmidt condensation or aldol-like reaction is typically employed. For example, a similar ketone derivative (1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) was synthesized using ethanol as a solvent, thionyl chloride as a catalyst, and stoichiometric control of aldehydes and ketones at reflux conditions . Optimization involves adjusting molar ratios, temperature (e.g., 80–100°C), and catalyst concentration. Purification via recrystallization (e.g., using diluted ethanol) is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the hydroxyl proton (δ 4.5–5.5 ppm, broad), aromatic protons (δ 6.8–7.5 ppm), and methyl/methylene groups adjacent to the carbonyl (δ 2.5–3.5 ppm).

- IR : A strong absorption band near 1700–1750 cm⁻¹ confirms the carbonyl (C=O) group. Hydroxyl (-OH) stretches appear as broad peaks around 3200–3500 cm⁻¹.

- Comparative analysis with known analogs (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) can validate assignments .

Q. What solvent systems are effective for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures or toluene are commonly used. For instance, derivatives like 2-aryl-3-benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinines were crystallized from diluted ethanol after refluxing in dry toluene . Solvent polarity and cooling rates should be adjusted to optimize crystal purity and yield.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to compute molecular orbitals, electrostatic potentials, and bond dissociation energies. Studies on similar systems demonstrate that inclusion of exact exchange terms improves accuracy in thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . Software like Gaussian or ORCA can model hydrogen bonding interactions, critical for understanding keto-enol tautomerism .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

- Methodological Answer : Hydrogen-bonding patterns can be analyzed using graph-set notation (e.g., Etter’s rules) to classify motifs like chains (C), rings (R), or self-assembled dimers. For example, hydroxyl and carbonyl groups often form R₂²(8) motifs in related ketones. Single-crystal X-ray diffraction (via SHELX software) is essential to resolve intermolecular interactions and validate computational models .

Q. What mechanistic pathways explain the reactivity of this compound with phosphorus halides?

- Methodological Answer : Reactions with PCl₅ or PhP(O)Cl₂ likely proceed via nucleophilic attack by the hydroxyl oxygen on phosphorus, forming intermediates that undergo cyclization. For instance, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione reacts with phenyl phosphorus halides to yield benzoxaphosphinine derivatives under reflux in toluene with triethylamine as a base. Kinetic studies (e.g., monitoring by TLC or in situ IR) can track intermediate formation .

Q. How do solvent effects influence the keto-enol equilibrium of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen-bond acceptance, while nonpolar solvents favor the keto tautomer. UV-Vis spectroscopy or NMR titration in deuterated solvents can quantify equilibrium constants. Computational studies (e.g., solvation models in DFT) further elucidate solvent-dependent stabilization .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.